LY274614 is a synthetic compound developed primarily for scientific research. [] It is classified as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. [] LY274614 plays a crucial role in investigating the physiological and pathological roles of NMDA receptors in various biological processes. Its use in research aims to elucidate the implications of NMDA receptor activity in conditions like pain, epilepsy, and neurodegenerative diseases.
Optimization for Enhanced Specificity: Developing derivatives of LY274614 with improved potency and selectivity for specific NMDA receptor subtypes could lead to more targeted therapeutic interventions. []
Exploration of Synergistic Effects: Combining LY274614 with other pharmacological agents targeting different aspects of the pathways involved in pain, epilepsy, or neurodegenerative diseases could lead to novel therapeutic strategies. []
The synthesis of LY 235959 involves several steps that can include the reaction of isoquinoline derivatives with phosphonomethylating agents under controlled conditions. A common method is the one-step synthesis that streamlines the process, allowing for efficient production of the compound.
The synthesis can also involve phosphorylation reactions to introduce phosphate groups effectively, which are critical for the biological activity of the compound.
The molecular structure of LY 235959 features a bicyclic framework that includes an isoquinoline moiety. The presence of a phosphonomethyl group contributes significantly to its biological activity.
LY 235959 can undergo various chemical reactions, which include:
The mechanism of action of LY 235959 primarily involves its antagonistic effect on N-methyl-D-aspartate receptors. By binding to these receptors, LY 235959 prevents excitatory neurotransmission that is often implicated in neurotoxicity associated with conditions like Alzheimer's disease.
LY 235959 is characterized by several physical and chemical properties:
LY 235959 has several scientific applications across various fields:
LY 235959 (chemical name: [3S-(3α,4aα,6β,8aα)]-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid) is classified as a highly potent competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of ionotropic glutamate receptors. Its molecular formula is C₁₁H₂₀NO₅P, with a molecular weight of 277.26 g/mol [7] [9] [10]. Unlike uncompetitive NMDA channel blockers (e.g., dizocilpine) or glycine-site antagonists, LY 235959 binds directly to the glutamate recognition site on the NMDA receptor complex. This binding prevents the endogenous agonist glutamate from activating the receptor, thereby inhibiting calcium influx and subsequent excitatory signaling [2] [9].
The compound's efficacy is demonstrated across multiple in vivo models:
Table 1: Electrophysiological and Functional Profile of LY 235959
Property | Experimental Finding | Model System | Reference |
---|---|---|---|
Mechanism | Competitive binding at glutamate site | Receptor binding assays | [9] |
Anticonvulsant Synergy | Reduced ED₅₀ of carbamazepine by 48% | Mouse MES model | [1] |
Analgesic Efficacy | 80% reduction in formalin-induced flinching (i.t. route) | Rat formalin test | [3] |
Neuroprotection | Prevention of amyloid-β synaptic toxicity | Mouse hippocampal cells | [2] |
The pharmacological activity of LY 235959 is exquisitely dependent on its stereochemical configuration. The active enantiomer possesses the absolute stereochemistry (3S,4aR,6S,8aR), a structure confirmed through enantioselective synthesis from (R)-pantolactone [4] [9]. Key stereochemical features include:
The binding kinetics are characterized by reversible and surmountable antagonism. In electrophysiological studies, LY 235959 shifts NMDA concentration-response curves to the right without suppressing maximal responses, consistent with classical competitive inhibition [9]. Its binding affinity (Kᵢ) is in the low nanomolar range, though exact values are not disclosed in the available literature.
Table 2: Impact of Stereochemistry on Functional Activity
Stereocenter Configuration | Functional Consequence | Experimental Outcome |
---|---|---|
(3S,4aR,6S,8aR) | Optimal fit at NMDA receptor glutamate site | Nanomolar potency; full anticonvulsant synergy |
C-3 Epimer | Altered carboxylate positioning | >10-fold reduction in binding affinity |
C-6 Epimer | Disrupted phosphonate-receptor interactions | Loss of NMDA antagonism |
A critical feature of LY 235959 is its high selectivity for NMDA receptors versus other ionotropic glutamate receptors, particularly AMPA and kainate subtypes. This specificity has been demonstrated through both in vitro and in vivo approaches:
The molecular basis for this selectivity lies in the divergent structures of glutamate-binding pockets. The NMDA receptor GluN2 subunit possesses a unique binding cavity that accommodates the phosphonomethyl group of LY 235959, while the shorter ligand-binding domains of AMPA (GluA1-4) and kainate (GluK1-5) receptors lack complementary interactions [9].
Table 3: Selectivity Profile in Functional Assays
Experimental Paradigm | LY 235959 Effect on NMDA Pathways | Effect on Non-NMDA Pathways | Citation |
---|---|---|---|
NMDA vs. kainic acid-induced hyperalgesia | Complete blockade | No effect | [3] |
PVN cardiovascular regulation | No effect on non-NMDA-mediated responses | Not applicable | [5] |
Synergy with AMPA antagonist LY 300164 | Additive effects with antiepileptics | Distinct mechanisms observed | [8] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0